Chlorure de benzoyle-13C6

Vue d'ensemble

Description

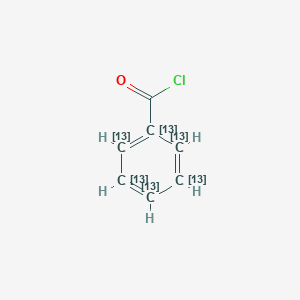

(1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride, also known as (1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride, is a useful research compound. Its molecular formula is C7H5ClO and its molecular weight is 146.52 g/mol. The purity is usually 95%.

The exact mass of the compound (1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

C7H513ClO C_7H_5^{13}ClO C7H513ClO

, est un composé polyvalent utilisé dans diverses applications de recherche scientifique. Ci-dessous, j’ai détaillé six applications uniques, chacune dans sa propre section dédiée.Recherche en métabolomique

Chlorure de benzoyle-13C6: est largement utilisé en métabolomique, qui implique l’étude des petites molécules dans les cellules, les biofluides, les tissus ou les organismes . Le composé sert d’agent de dérivatisation pour les analyses de chromatographie liquide-spectrométrie de masse (LC-MS). Ce processus améliore la détection et la quantification des métabolites, en particulier ceux qui sont polaires et difficiles à analyser . Il est essentiel pour identifier les biomarqueurs des maladies et comprendre les voies métaboliques.

Analyse neurochimique

En neurosciences, This compound est utilisé pour marquer les composés neurologiquement pertinents, tels que les neurotransmetteurs et les catécholamines . Ce marquage améliore la sensibilité de la chromatographie liquide haute performance-spectrométrie de masse en tandem (HPLC-MS/MS), permettant une mesure précise de ces composés dans les échantillons biologiques.

Recherche pharmaceutique

L’industrie pharmaceutique utilise This compound dans la découverte et le développement de médicaments. Il aide à identifier les sites cibles des médicaments et à évaluer les effets pharmacologiques . La capacité du composé à marquer diverses molécules en fait un outil précieux pour suivre et étudier les interactions médicamenteuses dans l’organisme.

Biologie structurale

En biologie structurale, This compound contribue à l’étude des structures moléculaires. Les chercheurs l’utilisent pour introduire des isotopes stables dans les molécules, qui peuvent ensuite être suivis à l’aide de techniques comme la spectroscopie de résonance magnétique nucléaire (RMN) . Cette application est cruciale pour comprendre les structures tridimensionnelles des macromolécules biologiques.

Analyse environnementale

Les scientifiques de l’environnement appliquent This compound pour détecter et analyser les polluants et les traces de produits chimiques dans les échantillons environnementaux . Ses propriétés de dérivatisation améliorent les limites de détection et la précision des méthodes de spectrométrie de masse, ce qui est essentiel pour surveiller et évaluer la santé de l’environnement.

Science des matériaux

En science des matériaux, This compound est utilisé pour modifier les propriétés de surface des fibres naturelles, améliorant leurs caractéristiques structurales, thermiques et mécaniques . Cette application est particulièrement pertinente dans le développement de matériaux composites à des fins de construction.

Mécanisme D'action

Target of Action

Benzoyl Chloride-13C6, also known as (1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride, is primarily used as a reagent in the synthesis of 13C-labeled opiates, cocaine derivatives, and selected urinary metabolites

Mode of Action

As a labeling reagent, Benzoyl Chloride-13C6 interacts with its targets (opiates, cocaine derivatives, and selected urinary metabolites) by replacing a hydrogen atom with the 13C isotope . This results in a change in the mass of the molecule, which can be detected using mass spectrometry. This allows researchers to track the labeled compound in biological systems.

Biochemical Pathways

The biochemical pathways affected by Benzoyl Chloride-13C6 are those of the compounds it labels. For example, when used to label opiates, it can help elucidate the metabolic pathways of these drugs . The downstream effects would depend on the specific compound being studied.

Pharmacokinetics

The pharmacokinetics of Benzoyl Chloride-13C6 would depend on the compound it is used to labelThe 13c label it imparts can be used to study the adme properties of the labeled compound .

Result of Action

The primary result of Benzoyl Chloride-13C6’s action is the creation of a 13C-labeled version of the target compound . This allows for the tracking and study of the compound in biological systems. The specific molecular and cellular effects would depend on the compound being labeled.

Action Environment

The action of Benzoyl Chloride-13C6 is typically carried out in a laboratory setting. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability. It is typically stored at −20°C .

Activité Biologique

The compound (1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride is a derivative of cyclohexatriene, a cyclic hydrocarbon that has garnered interest due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of (1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride is , indicating the presence of a carbonyl group attached to a cyclohexatriene structure. The isotopic labeling with allows for advanced analytical techniques such as NMR spectroscopy to study its behavior in biological systems.

The biological activity of cyclohexatriene derivatives primarily revolves around their reactivity due to strain in the ring structure. This strain can lead to various chemical reactions that may have biological implications:

- Nucleophilic Additions : Cyclohexatriene derivatives can undergo nucleophilic addition reactions that may result in biologically active compounds.

- Cycloadditions : The ability to participate in cycloaddition reactions expands the potential for synthesizing complex molecules with therapeutic properties.

Case Studies and Experimental Data

- Reactivity Studies : Recent research has demonstrated that 1,2,3-cyclohexatriene and its derivatives can engage in strain-promoted reactions. These reactions include diverse cycloadditions and nucleophilic additions that can yield products with potential biological activity .

- Selectivity in Reactions : Experimental and computational studies indicate that substituted derivatives of cyclohexatriene can exhibit high selectivity in their reactions. This selectivity is crucial for developing compounds with specific biological activities .

-

Potential Applications :

- Anticancer Activity : Some derivatives have shown promise in preliminary studies for their ability to inhibit cancer cell proliferation.

- Antimicrobial Properties : Certain cyclohexatriene derivatives have been evaluated for their antimicrobial effects against various pathogens.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexatrienecarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASDCCFISLVPSO-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437409 | |

| Record name | Benzoyl chloride-(ring-13C6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266308-67-2 | |

| Record name | Benzoyl-1,2,3,4,5,6-13C6 chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266308-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride-(ring-13C6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 266308-67-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.